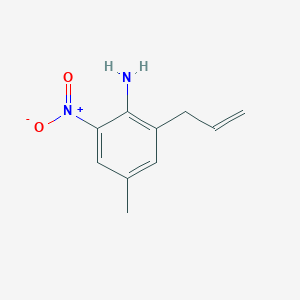
4-Methyl-2-nitro-6-prop-2-enylaniline
説明
4-Methyl-2-nitro-6-prop-2-enylaniline is an aromatic amine derivative with a nitro (-NO₂) group at the 2-position, a methyl (-CH₃) group at the 4-position, and a propenyl (-CH₂CH=CH₂) substituent at the 6-position of the aniline ring. The propenyl group introduces steric bulk and π-conjugation, which may enhance its utility in polymerization or as a precursor in organic synthesis.
特性
IUPAC Name |
4-methyl-2-nitro-6-prop-2-enylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-3-4-8-5-7(2)6-9(10(8)11)12(13)14/h3,5-6H,1,4,11H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVYKIFCUFVYTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])N)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-nitro-6-prop-2-enylaniline typically involves the nitration of 4-methyl-2-prop-2-enylaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with temperature control systems to maintain the reaction conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-Methyl-2-nitro-6-prop-2-enylaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Reduction: 4-Methyl-2-amino-6-prop-2-enylaniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: 4-Carboxy-2-nitro-6-prop-2-enylaniline.
科学的研究の応用
4-Methyl-2-nitro-6-prop-2-enylaniline has several applications in scientific research:
Materials Science: It is used in the synthesis of nonlinear optical materials due to its ability to form single crystals with desirable optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is investigated for its potential biological activities and as a precursor for the synthesis of bioactive compounds.
作用機序
The mechanism of action of 4-Methyl-2-nitro-6-prop-2-enylaniline is primarily related to its functional groups. The nitro group can undergo reduction to form an amino group, which can interact with various biological targets. The prop-2-enyl group provides additional reactivity, allowing the compound to participate in various chemical reactions. The exact molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Comparisons:
Nitro vs. Amino Substituents The nitro group in this compound is a strong electron-withdrawing group (EWG), increasing the compound’s acidity (lower pKa) compared to amino-substituted analogs like the compound in , where the amino (-NH₂) group is electron-donating (EDG). This difference impacts reactivity in electrophilic substitution reactions; nitro groups deactivate the ring, while amino groups activate it .
Propenyl vs. In contrast, isopropyl (-CH(CH₃)₂) groups in ’s compound contribute steric hindrance, reducing reactivity but enhancing thermal stability .
Similar strategies could apply to the target compound, with nitro group installation via nitration and propenyl addition via Wittig or Heck reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


